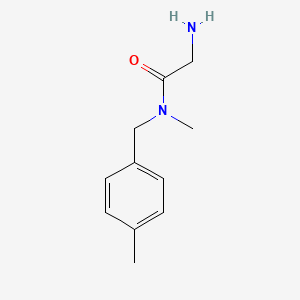

2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide

Description

2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide is an acetamide derivative characterized by a secondary amine group at the α-position of the acetamide backbone, with an N-methyl and N-(4-methylbenzyl) substitution.

Properties

IUPAC Name |

2-amino-N-methyl-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-3-5-10(6-4-9)8-13(2)11(14)7-12/h3-6H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNFLYHLVMBQNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzylamine with methyl chloroacetate to form an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions typically involve:

Solvent: Anhydrous ethanol or methanol

Temperature: Room temperature to reflux

Catalyst: Acid or base catalyst, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Corresponding alcohols

Substitution: Various substituted amides

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzyl Group

2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide

- Molecular Formula : C₂₁H₂₃ClN₂O₃

- Molecular Weight : 386.871 g/mol

- Key Features :

- Comparison : The chloro and methoxy groups enhance hydrophobicity and electronic effects compared to the 4-methylbenzyl group in the target compound. This may influence receptor binding kinetics .

AC-90179 (Selective Serotonin 2A Receptor Inverse Agonist)

- Structure : 2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride.

- Key Features :

- Comparison : The piperidinyl group in AC-90179 introduces conformational rigidity, enhancing receptor selectivity compared to the simpler N-methyl and 4-methylbenzyl groups in the target compound .

Variations in the Acetamide Backbone

2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides

- Example Compound: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide.

- Key Features: Quinazolinone ring system fused with an acetamide moiety. Biological Activity: Anti-inflammatory activity surpassing Diclofenac in some assays .

- Comparison: The quinazolinone scaffold introduces planar aromaticity, likely enhancing π-π stacking interactions with biological targets, unlike the linear acetamide structure of the target compound .

2-Chloro-N-ethyl-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}acetamide

Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) | Bioactivity Highlights |

|---|---|---|---|---|

| 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide | ~220 (estimated) | Not reported | ~2.1 | Limited data |

| 2-(N-Allylacetamido)-N-(4-chlorobenzyl)-... | 386.87 | 124.9–125.4 | ~3.5 | Not reported |

| AC-90179 | 418.33 | Not reported | ~3.8 | Serotonin 2A inverse agonism |

| 2-(Ethylamino)-N-(quinazolin-3(4H)-yl)acetamide | ~320 | Not reported | ~2.5 | Anti-inflammatory activity |

Biological Activity

2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide is C12H17N2O, with a molar mass of approximately 205.28 g/mol. The compound features an amine group, a methyl group, and a benzyl moiety, which contribute to its chemical reactivity and potential biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of acetamides, including 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide, often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide | Staphylococcus aureus | 32 µg/mL |

| 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide | Escherichia coli | 64 µg/mL |

2. Anticancer Activity

The anticancer potential of 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating the effects of the compound on human breast cancer cell lines (MDA-MB-231 and MCF-7), it was found that:

- At concentrations ranging from 5 to 15 µM, the compound significantly reduced cell viability.

- The IC50 value was determined to be approximately 10 µM for MDA-MB-231 cells.

The mechanism by which 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide exerts its biological effects is believed to involve interactions with specific molecular targets, such as enzymes or receptors. Its structure allows for hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and specificity.

Table 2: Proposed Mechanisms of Action

| Activity Type | Proposed Mechanism |

|---|---|

| Antimicrobial | Inhibition of cell wall synthesis or disruption of membrane integrity |

| Anticancer | Induction of apoptosis through modulation of signaling pathways |

Research Findings

Recent studies have focused on optimizing the structure of related compounds to enhance their biological activity. For instance, modifications to the benzyl moiety have been shown to improve both antimicrobial and anticancer properties.

Example Study: Structure-Activity Relationship (SAR) Analysis

A SAR analysis demonstrated that substituents on the benzyl ring significantly influenced the potency against cancer cell lines. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.